molecular formula C10H12N2O4 B1340291 Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate CAS No. 936074-68-9

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate

Cat. No.: B1340291
CAS No.: 936074-68-9
M. Wt: 224.21 g/mol
InChI Key: IRKFKSOYYOSKEA-UHFFFAOYSA-N
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Description

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a chemical compound with the CAS Registry Number 936074-68-9 . It has a molecular formula of C10H12N2O4 and a molecular weight of 224.22 g/mol . The compound's structure features a benzodioxole core, which is a common motif in various pharmacologically active compounds and organic synthesis building blocks. The presence of both an amino (-NH2) and a carbamate functional group in its structure makes it a versatile intermediate for further chemical transformations, particularly in medicinal chemistry and drug discovery research . The amino group can be used for coupling reactions or as a directing group, while the ethyl carbamate can serve as a protective group or be modified. Researchers can utilize this compound for the synthesis of more complex molecules, such as through the formation of amide bonds or heterocyclic systems. The supplied product is accompanied by a canonical SMILES string of CCOC(=O)NC1=C2OCOC2=CC=C1N for virtual screening and compound registration purposes . This product is designed for scientific research and development applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal utilization .

Properties

IUPAC Name

ethyl N-(6-amino-1,3-benzodioxol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-14-10(13)12-7-4-9-8(3-6(7)11)15-5-16-9/h3-4H,2,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKFKSOYYOSKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182544
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID201182544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936074-68-9
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936074-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(6-amino-1,3-benzodioxol-5-yl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes for Carbamates

Carbamate compounds like this compound are commonly prepared by:

  • One-step reaction of an alcohol or phenol with phosgene and an amine in a water-immiscible organic solvent without acid scavengers.
  • Two-step processes involving the formation of an isocyanate or carbamoyl chloride intermediate, followed by reaction with an alcohol or amine.
  • Reaction of chloroformates with amines to form carbamates.

The one-step process is economically advantageous but requires careful control to avoid by-products such as ureas and to minimize the use of excess phosgene.

Specific Method for this compound

Although direct literature on the exact preparation of this compound is limited, the following approach is inferred from related carbamate syntheses and benzodioxole chemistry:

  • Starting Material : 6-amino-1,3-benzodioxol-5-ol (the phenolic precursor with an amino substituent).
  • Reagents : Phosgene or a phosgene equivalent (e.g., triphosgene), ethanol (as the alcohol component), and an appropriate base or no acid scavenger depending on the method.
  • Solvent : Water-immiscible organic solvent such as toluene or dichloromethane.
  • Procedure :
    • The phenol is reacted with phosgene to form a chloroformate intermediate.
    • The intermediate is then reacted with ethanol to form the ethyl carbamate.
    • Alternatively, a one-pot reaction of the phenol, phosgene, and ethanol can be performed under controlled temperature and inert atmosphere to yield the carbamate directly.

Reaction Conditions and Optimization

  • Temperature : Typically maintained between 0°C to 95°C depending on the reactivity of the starting materials and solvent boiling points.
  • Reaction Time : Several hours (e.g., 4-6 hours) to ensure complete conversion.
  • Atmosphere : Inert atmosphere (nitrogen or argon) to prevent moisture and oxidation.
  • Purification : Crystallization or column chromatography to isolate the pure carbamate.

Example from Related Carbamate Synthesis

A representative example from patent literature describes the preparation of carbamates by reacting phenols with phosgene and amines in toluene at 95°C under nitrogen, with controlled addition of phosgene and amine gases, yielding carbamates with 60-80% yield after purification.

Parameter Typical Value/Condition
Solvent Toluene or dichloromethane
Temperature 25°C to 95°C
Reaction Time 4 to 6 hours
Atmosphere Nitrogen or argon
Phosgene Equivalent Stoichiometric or slight excess
Acid Scavenger None required (improves environmental profile)
Yield 60-80% (isolated)

Analytical and Research Findings

  • Purity : The product is typically purified to >95% purity by recrystallization or chromatography.
  • By-products : Minimal formation of ureas or allophanates if phosgene and amine addition are carefully controlled.
  • Environmental Considerations : Avoiding acid scavengers reduces hazardous waste and simplifies purification.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Disadvantages
One-step phosgene method Phenol, phosgene, ethanol 25-95°C, inert atmosphere Economical, fewer steps Requires careful control of phosgene
Two-step via isocyanate Phenol → isocyanate intermediate → ethanol Variable, often lower temp High purity, well-established More steps, longer time
Chloroformate intermediate Phenol + phosgene → chloroformate + ethanol Controlled addition, inert atmosphere Good yields, scalable Handling of reactive intermediates

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) and N-bromosuccinimide (NBS).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents such as bromine (Br2) and chlorinating agents.

Major Products Formed

Scientific Research Applications

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole ring system can interact with hydrophobic pockets in proteins, while the amino and carbamate groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Substituent Variations on the Carbamate Group

  • Ethyl Carbamate (Urethane): A simple carbamate lacking the benzodioxol-amine scaffold. Ethyl carbamate is a known carcinogen (IARC Group 2A) found in fermented beverages, with carcinogenicity linked to metabolic activation via cytochrome P450 enzymes. Its toxicity is exacerbated by synergistic effects with ethanol .
  • Vinyl Carbamate: A structural analogue with a vinyl group replacing ethyl. Vinyl carbamate is 10–50× more carcinogenic and mutagenic than ethyl carbamate due to its direct reactivity with DNA, bypassing the need for metabolic activation. This highlights the critical role of substituent electronegativity and conjugation in toxicity .
  • However, the benzyl group may also confer steric hindrance, reducing metabolic clearance compared to the ethyl analogue .

B. Substituent Variations on the Benzodioxol Ring

  • Chalcone Derivatives (e.g., 1-(1,3-Benzodioxol-5-yl)-3-(aryl)prop-2-en-1-ones): These compounds lack the carbamate group but retain the benzodioxol core. Chalcones exhibit diverse bioactivities (antimicrobial, anticancer) due to the α,β-unsaturated ketone system, which is absent in the target compound. The carbamate group in Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate may instead facilitate hydrogen bonding with biological targets .
  • 5-((2-Aminothiazol-5-yl)(aryl)methyl)pyrimidine-2,4-diones: These derivatives incorporate heterocyclic moieties (e.g., aminothiazole) instead of the benzodioxol ring.
Physicochemical and Pharmacokinetic Properties
Compound Key Features Melting Point (°C) Solubility Trends Metabolic Stability
This compound Polar carbamate + electron-rich benzodioxol ring Not reported Moderate (polar groups) Likely CYP-dependent
Benzyl n-(1,3-dioxaindan-5-yl)carbamate Increased lipophilicity (benzyl) Not reported Low (hydrophobic) Slower (steric hindrance)
Ethyl Carbamate Simple structure, no aromatic system 48–50 High (small molecule) Rapid (CYP2E1 activation)
Vinyl Carbamate Electrophilic vinyl group Not reported Moderate Direct DNA alkylation
Toxicity and Regulatory Considerations
  • Ethyl Carbamate: Documented in alcoholic beverages (up to 980 µg/L in cachaça) with exposure limits (e.g., 150 µg/L in Canada). Chronic exposure induces oxidative stress and carcinogenicity via DNA adduct formation .
  • This compound: Limited toxicity data, but the amino group may facilitate detoxification pathways (e.g., conjugation) absent in ethyl carbamate. Structural similarity to chalcones suggests possible antioxidant properties .
  • Vinyl Carbamate : Prohibited in consumer products due to extreme mutagenicity (Salmonella TA100 revertants: 50× higher than ethyl carbamate) .

Biological Activity

Ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol. The compound features a benzodioxole structure, characterized by a fused dioxole ring system, which enhances its reactivity and interaction with biological systems. The presence of an amino group at the 6-position is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may have significant anticancer effects. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • Antimicrobial Activity : The compound has also demonstrated antimicrobial properties, indicating its potential as a lead structure for developing new antimicrobial agents.
  • Neuroprotective Effects : Similar compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may have therapeutic applications in this area as well.

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes and receptors, modulating their activity. Research suggests that it could influence biochemical pathways involved in cell signaling and metabolism.
  • Pathways Involved : It may affect pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties .

Case Studies

A study evaluated the cytotoxic effects of several benzodioxole derivatives, including this compound, on A549 human lung adenocarcinoma and C6 rat glioma cells. The findings indicated that the compound significantly increased early and late apoptosis in these cancer cell lines while maintaining lower toxicity to normal NIH/3T3 mouse embryonic fibroblast cells. This selectivity highlights its potential as an anticancer agent with reduced side effects .

Data Tables

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineViability (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
ControlA54994.33.10
ControlC683.94.50
Ethyl CarbamateA54981.823.712.11
Ethyl CarbamateC660.225.016.3
CisplatinA54960.532.416.3

This table summarizes the effects of this compound compared to controls and cisplatin on cancer cell viability and apoptosis rates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing ethyl (6-amino-1,3-benzodioxol-5-yl)carbamate derivatives?

  • Methodology : Catalyst-free, aqueous ethanol-mediated multicomponent reactions are effective for synthesizing carbamate derivatives. Electron-withdrawing groups (EWGs) on aromatic aldehydes (e.g., nitro, chloro) improve yields (80–92%) compared to electron-donating groups (EDGs) . Reaction conditions (e.g., 80°C, 1:1 ethanol/water) and stoichiometric ratios of precursors (e.g., 2-aminothiazole, barbituric acid derivatives) should be optimized using design-of-experiment (DoE) frameworks .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement . Hydrogen bonding patterns and ring puckering coordinates should be analyzed using tools like ORTEP-III and graph set analysis to confirm stereochemical fidelity . NMR (¹H/¹³C) and HRMS data should align with calculated spectra for purity assessment .

Q. What analytical techniques are recommended for detecting trace levels of this compound in biological matrices?

  • Methodology : Gas chromatography–mass spectrometry (GC-MS) with selected-ion monitoring (SIM) and isotopically labeled internal standards (e.g., d5-ethyl carbamate) ensures sensitivity (detection limits ~10 µg/kg). Pre-column derivatization with 9-xanthydrol enhances fluorescence detection in HPLC . Collaborative validation protocols from AOAC International or European Commission methods ensure reproducibility .

Advanced Research Questions

Q. What metabolic pathways contribute to the bioactivation of this compound?

  • Methodology : Human liver microsomes incubated with NADPH can identify metabolites via CYP2E1-mediated oxidation. Key intermediates like vinyl carbamate and 2-hydroxyethyl carbamate should be quantified using LC-MS/MS. Comparative studies in murine models reveal strain- and sex-dependent metabolic disparities .

Q. How does this compound induce DNA damage, and what adducts are critical for its genotoxicity?

  • Methodology : Administer radiolabeled compound (e.g., [³H]-ethyl carbamate) to mice intraperitoneally; measure DNA binding via scintillation counting. Etheno-DNA adducts (1,N6-ethenodeoxyadenosine, 3,N4-ethenodeoxycytidine) in liver/lung tissues are biomarkers of genotoxicity. Unscheduled DNA synthesis assays in spermatids or fibroblasts confirm clastogenicity .

Q. How can contradictory data on ethyl carbamate’s clastogenicity in mammalian cells be resolved?

  • Methodology : Replicate in vitro studies using human lymphoblastoid cell lines (e.g., TK6) under varied metabolic activation conditions (S9 mix). Dose-response analyses (0.1–1000 µM) with micronucleus/chromosomal aberration assays can clarify thresholds for positive effects. Discrepancies may arise from cell type-specific repair mechanisms .

Q. What experimental designs mitigate confounding factors in assessing environmental stability?

  • Methodology : Simulate fermentation/storage conditions (pH, temperature, ethanol concentration) to monitor carbamate formation from precursors (urea, citrulline). Accelerated stability studies (40°C, 75% RH) coupled with QSAR modeling predict degradation kinetics. GC-MS quantifies residual ethyl carbamate .

Q. How do hydrogen bonding networks influence the crystalline packing of this carbamate?

  • Methodology : Perform Hirshfeld surface analysis using CrystalExplorer to map intermolecular interactions (e.g., C=O···H-N). Graph set notation (e.g., R₂²(8) motifs) identifies dominant hydrogen-bonding patterns. Compare with Etter’s rules to predict co-crystal formation .

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